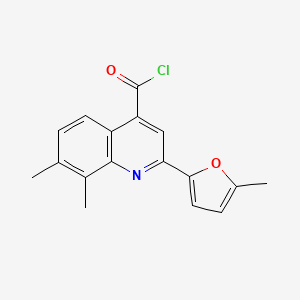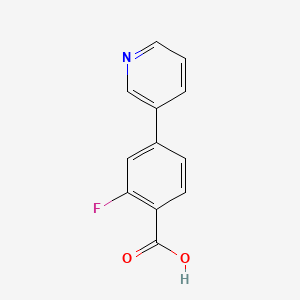
2-フルオロ-4-(ピリジン-3-イル)安息香酸
概要
説明
2-Fluoro-4-(pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pyridin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pyridin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フッ素化ピリジンの合成
この化合物は、フッ素化ピリジンの合成に使用できます . フルオロピリジンは、芳香環に強い電子求引基が存在するため、興味深く、独特の物理的、化学的、生物学的特性を持っています . フルオロピリジンは塩基性が低く、通常、塩素化および臭素化された類似体よりも反応性が低くなっています .
癌の局所放射線療法
癌の局所放射線療法およびその他の生物学的に活性な化合物のために、F 18置換ピリジンの合成方法も提示されています . これは、特に癌治療における医療用途における化合物の可能性を示しています。
農業用途
物理的、生物学的、および環境的特性が改善された新しい農産物を探す際に、最も一般的に役立つ化学的修飾の1つは、リード構造にフッ素原子を導入することです . この化合物は、フッ素化されているため、新しい農産物の開発に使用できます。
生物学的に活性な分子の合成
この化合物は、生物学的に活性な分子の前駆体として使用できます . たとえば、グリコーゲンシンターゼキナーゼ3阻害活性を有するヘテロアリールベンジルウレアの合成に使用できます .
カルボキシインドールの合成
この化合物は、HCV NS5Bポリメラーゼ阻害活性を有するカルボキシインドールの合成にも使用できます . これは、抗ウイルス薬の開発における可能性を示しています。
アミノ化反応
2-フルオロ-4-(ピリジン-3-イル)安息香酸は、アミノ化反応の反応物として機能できます . これは、医薬品化学でさまざまな用途があるアミノピリジンの合成における重要なプロセスです。
メソゲンの合成
この化合物は、液晶で使用されるメソゲンの合成に使用できます . 2-フルオロ-4-ヒドロキシ安息香酸のカルボン酸とヒドロキシのpara位は、メソゲンを合成するのに適しています .
位置選択的調製の触媒リガンド
この化合物は、パラジウム触媒によるキシレンの好気的酸化カップリングによるテトラメチルビフェニルの位置選択的調製のための触媒リガンドとして使用できます . これは、触媒分野における可能性を示しています。
作用機序
Target of Action
The primary target of 2-Fluoro-4-(pyridin-3-yl)benzoic acid It’s known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that its targets could be various organoboron compounds used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Fluoro-4-(pyridin-3-yl)benzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. Transmetalation then occurs, with a nucleophilic organic group being transferred from boron to palladium .
Biochemical Pathways
The exact biochemical pathways affected by 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in the synthesis of various biologically active molecules , it can be inferred that its action could result in the production of these molecules, which could then exert various effects at the molecular and cellular levels.
特性
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHISJQXWNAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
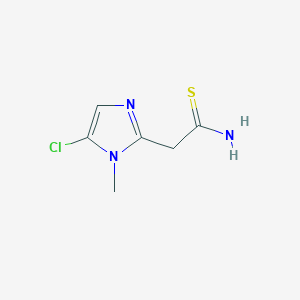
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)



![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)
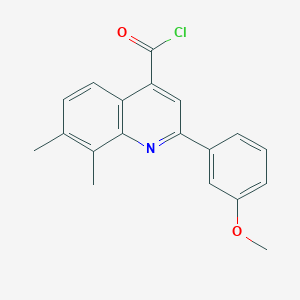
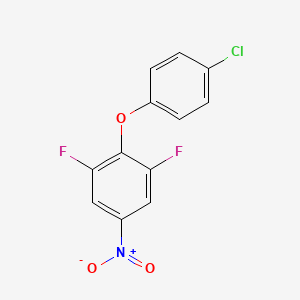
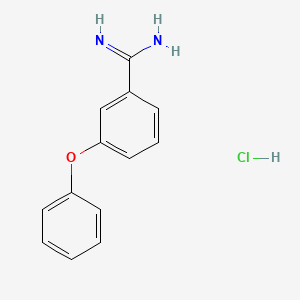
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

